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Executive Summary
Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring alkenylbenzene found in

numerous essential oils derived from herbs and spices, such as basil, nutmeg, and fennel. It is

also used as a flavoring agent and fragrance in various consumer products[1][2][3]. Despite its

widespread presence, extensive research has demonstrated that methyleugenol is a genotoxic

hepatocarcinogen in rodents[1][4]. The National Toxicology Program (NTP) and the

International Agency for Research on Cancer (IARC) have classified methyleugenol as

"reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans

(Group 2B)," respectively.

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic

properties of methyleugenol. It details the metabolic activation pathways leading to DNA

damage, summarizes key findings from genotoxicity and carcinogenicity studies in structured

tables, describes the experimental protocols for pivotal assays, and illustrates the underlying

molecular mechanisms and signaling pathways.

Metabolic Activation and Genotoxicity
The genotoxicity of methyleugenol is not inherent to the parent compound but arises from its

metabolic activation into reactive electrophilic intermediates. This bioactivation is a multi-step

process primarily occurring in the liver.
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2.1 Bioactivation Pathway

The primary pathway for methyleugenol's activation involves two key enzymatic steps:

1'-Hydroxylation: Cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser

extent CYP2C9 in humans, catalyze the hydroxylation of the allylic side chain to form the

proximate carcinogen, 1'-hydroxymethyleugenol.

Sulfation: The 1'-hydroxy metabolite is then esterified by sulfotransferases (SULTs),

particularly SULT1A1, to form the unstable 1'-sulfoxymethyleugenol.

Carbocation Formation: This sulfate ester spontaneously loses the sulfate group to form a

highly reactive carbocation.

DNA Adduct Formation: The electrophilic carbocation readily reacts with nucleophilic sites on

DNA bases, primarily guanine and adenine, to form stable covalent DNA adducts. The major

adduct identified is N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine, with a minor

adduct, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine, also being formed.

These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the

process of carcinogenesis.
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Caption: Metabolic activation pathway of methyleugenol. (Within 100 characters)

2.2 Genotoxicity Profile

Methyleugenol exhibits a mixed profile in genotoxicity assays. It is generally negative in

bacterial mutation assays but positive in mammalian cell systems that possess the necessary

metabolic activation enzymes, particularly those involving DNA repair and damage endpoints.

Table 1: Summary of Methyleugenol Genotoxicity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b143359?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type
Test
System

Concentrati
on / Dose
Range

Metabolic
Activation
(S9)

Result
Reference(s
)

Gene

Mutation

Salmonella
typhimuriu
m (Ames
Test)

Not
specified

With and
without S9

Negative

Gene

Mutation

gpt delta

transgenic

rats (in vivo)

100

mg/kg/day for

13 weeks

N/A
Positive (in

liver)

DNA Repair

Unscheduled

DNA

Synthesis

(UDS)

10 - 500 µM
N/A (primary

hepatocytes)
Positive

DNA Adducts

F344 Rats &

B6C3F1 Mice

(in vivo)

Not specified N/A
Positive (in

liver)

DNA Adducts
Human Liver

Samples
N/A N/A Positive

DNA Strand

Breaks

Comet Assay

(in vivo, rat

liver)

2000 mg/kg N/A

Positive

(oxidative

damage)

Chromosoma

l Effects

Sister

Chromatid

Exchange

(SCE)

Not specified With S9 Positive

Chromosoma

l Effects

Chromosoma

l Aberrations
Not specified

With and

without S9
Negative

| Chromosomal Effects| Micronucleus Test (in vivo, mouse) | Up to 1000 mg/kg | N/A | Negative

| |
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2.3 Key Experimental Protocols

2.3.1 Unscheduled DNA Synthesis (UDS) Assay in Primary Hepatocytes

Objective: To measure DNA repair synthesis in non-S-phase cells as an indicator of DNA

damage.

Methodology:

Hepatocyte Isolation: Primary hepatocytes are isolated from male Fischer 344 rats or

female B6C3F1 mice via collagenase perfusion.

Cell Culture: Cells are plated on coverslips and allowed to attach.

Treatment: Cultures are exposed to various concentrations of methyleugenol (e.g., 10-500

µM) in the presence of ³H-thymidine for a defined period (e.g., 18-24 hours).

Inhibition of Replicative DNA Synthesis: Hydroxyurea is often included to suppress normal

S-phase DNA synthesis.

Autoradiography: After incubation, cells are fixed, and coverslips are coated with

photographic emulsion.

Analysis: The slides are developed after a period of exposure. The incorporation of ³H-

thymidine into the DNA of non-S-phase cells is quantified by counting the silver grains

over the nucleus using a microscope. A significant increase in the net grain count over the

control indicates a positive UDS response.

2.3.2 In Vivo DNA Adduct Analysis by UPLC-MS/MS

Objective: To quantify specific methyleugenol-DNA adducts in target tissues.

Methodology:

Dosing: Animals (e.g., mice) are administered methyleugenol via oral gavage or

intraperitoneal injection.
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Tissue Collection: At a specified time point, animals are euthanized, and the liver is

harvested.

DNA Isolation: Genomic DNA is isolated from the liver tissue using standard enzymatic or

chemical extraction methods.

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent

deoxyribonucleosides.

Quantification: The hydrolysate is analyzed using ultra-performance liquid

chromatography-tandem mass spectrometry (UPLC-MS/MS).

Isotope Dilution: Stable isotope-labeled internal standards for the specific adducts (e.g.,

N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine) are added to the samples before

analysis to ensure accurate and specific quantification. Adduct levels are typically

expressed as the number of adducts per 10⁸ normal nucleosides.

Carcinogenicity
Long-term animal bioassays have provided clear evidence of the carcinogenic activity of

methyleugenol in multiple species and at multiple tissue sites.

3.1 Two-Year Rodent Bioassay Findings

The most definitive data come from the National Toxicology Program (NTP) 2-year gavage

studies in F344/N rats and B6C3F1 mice.

In Rats: Methyleugenol administration resulted in a dose-dependent increase in the

incidence of liver neoplasms (hepatocellular adenoma, carcinoma, and hepatoblastoma) in

both males and females. Additionally, it caused rare benign and malignant neuroendocrine

tumors in the glandular stomach of both sexes. Male rats also showed increased incidences

of renal tubule adenoma, mammary gland fibroadenoma, and skin fibromas/fibrosarcomas.

In Mice: There was clear evidence of carcinogenic activity in both male and female mice,

based on significant dose-related increases in the incidence of hepatocellular adenoma and

carcinoma. Malignant neuroendocrine tumors of the glandular stomach were also considered

related to methyleugenol exposure in male mice.
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Table 2: Summary of Carcinogenicity of Methyleugenol in F344/N Rats (2-Year Gavage Study)

Sex
Dose
(mg/kg/day)

Organ Tumor Type Incidence

Male 0 Liver
Hepatocellular
Carcinoma

3/50 (6%)

37 15/50 (30%)

75 29/50 (58%)

Male 0
Glandular

Stomach

Neuroendocrine

Tumor

(Malignant)

0/50 (0%)

150 10/50 (20%)

Male 0 Kidney
Renal Tubule

Adenoma
1/50 (2%)

75 6/50 (12%)

Female 0 Liver

Hepatocellular

Adenoma or

Carcinoma

3/50 (6%)

37 32/50 (64%)

75 44/50 (88%)

150 48/50 (96%)

Female 0
Glandular

Stomach

Neuroendocrine

Tumor (Benign

or Malignant)

0/50 (0%)

75 11/50 (22%)

150 22/50 (44%)

(Source: Adapted from NTP Technical Report 491)
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Table 3: Summary of Carcinogenicity of Methyleugenol in B6C3F1 Mice (2-Year Gavage Study)

Sex
Dose
(mg/kg/day)

Organ Tumor Type Incidence

Male 0 Liver
Hepatocellular
Adenoma or
Carcinoma

16/50 (32%)

37 38/50 (76%)

75 46/50 (92%)

150 47/50 (94%)

Female 0 Liver
Hepatocellular

Carcinoma
2/50 (4%)

37 24/50 (48%)

75 40/50 (80%)

150 41/50 (82%)

(Source: Adapted from NTP Technical Report 491)

3.2 Experimental Protocol: NTP 2-Year Gavage Study

Objective: To evaluate the chronic toxicity and carcinogenic potential of methyleugenol

following long-term oral administration.

Methodology:

Test Animals: F344/N rats and B6C3F1 mice (50 animals/sex/dose group).

Vehicle: Methyleugenol (approx. 99% pure) was suspended in 0.5% methylcellulose.

Administration: The test substance was administered by oral gavage, 5 days per week, for

104 weeks.
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Dose Groups (Rats): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day. An

additional stop-exposure group received 300 mg/kg for 53 weeks followed by the vehicle

for the remainder of the study.

Dose Groups (Mice): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day.

Observations: Animals were monitored twice daily for clinical signs of toxicity. Body

weights were recorded weekly.

Pathology: At the end of the 2-year period, a complete necropsy was performed on all

animals. All organs and tissues were examined macroscopically, and a comprehensive list

of tissues was collected, preserved, and examined microscopically by a pathologist.

Data Analysis: The incidences of neoplasms in the dosed groups were compared

statistically with those in the vehicle control group.

Signaling Pathways in Carcinogenesis
The genotoxic events initiated by methyleugenol-DNA adducts can lead to the dysregulation of

critical signaling pathways that control cell growth, proliferation, and apoptosis.

Wnt/β-catenin Pathway: A high frequency of activating mutations in the β-catenin gene

(Ctnnb1) has been observed in methyleugenol-induced liver tumors in mice. These

mutations are a hallmark of a genotoxic mechanism and lead to the stabilization and nuclear

accumulation of the β-catenin protein. In the nucleus, β-catenin acts as a co-activator for T-

cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors, leading to the upregulation

of target genes like c-Myc and Cyclin D1, which drive cell proliferation and tumor

development.

PI3K/Akt/mTOR Pathway: While some studies explore methyleugenol's anticancer effects at

high concentrations in specific cancer cell lines (which may involve inhibition of this pro-

survival pathway), its role in methyleugenol-induced carcinogenesis is less clear. However,

genotoxic stress can modulate this pathway. Persistent DNA damage can lead to either

apoptosis or, if repair fails and apoptosis is evaded, the activation of survival pathways like

PI3K/Akt, contributing to the clonal expansion of mutated cells.
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Gene Expression Changes: Early-stage exposure to methyleugenol in mice upregulates

genes involved in cell cycle control and growth response (e.g., p21, Egr1, Cyclin G1) and

downregulates tumor suppressor genes, indicating a cellular response to genotoxic stress

and the initiation of carcinogenic processes.
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Caption: Role of β-catenin mutations in methyleugenol carcinogenesis. (Within 100
characters)

Human Relevance and Risk
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The carcinogenic mechanism observed in rodents is considered relevant to humans for several

reasons:

Metabolic Competence: Human liver microsomes and hepatocytes can metabolize

methyleugenol to its proximate carcinogen, 1'-hydroxymethyleugenol. The key enzymes,

CYP1A2 and SULT1A1, are active in the human population.

DNA Adducts in Humans: Crucially, methyleugenol-specific DNA adducts have been

detected in surgical liver samples from the general human population, confirming that

bioactivation and DNA damage occur at typical exposure levels.

Genetic Polymorphisms: Individual susceptibility to methyleugenol's genotoxicity is

influenced by genetic factors. Copy number variations (CNVs) and polymorphisms in the

SULT1A1 gene, which affect its expression and activity, are significantly correlated with the

levels of methyleugenol-DNA adducts found in human liver tissue. Individuals with higher

SULT1A1 activity may be at greater risk.

Conclusion
Methyleugenol is a potent, multisite carcinogen in rodents, with the liver being a primary target.

Its carcinogenicity is driven by a well-defined genotoxic mechanism involving metabolic

activation by CYP and SULT enzymes to a reactive carbocation that forms pro-mutagenic DNA

adducts. The detection of these same adducts in human liver tissue and the understanding of

the genetic factors influencing their formation underscore the potential carcinogenic risk to

humans. Given that methyleugenol is a genotoxic carcinogen, a threshold for its carcinogenic

effect cannot be assumed, warranting efforts to minimize human exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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